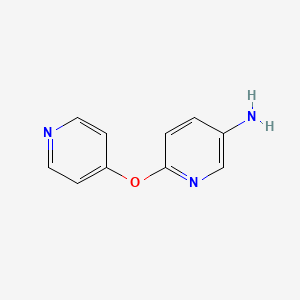

6-(Pyridin-4-yloxy)pyridin-3-amine

Description

Properties

IUPAC Name |

6-pyridin-4-yloxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXCHLDUVLWRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Pyridin 4 Yloxy Pyridin 3 Amine and Analogues

Direct Synthesis Approaches to the Core Scaffold

Direct synthesis strategies aim to construct the 6-(Pyridin-4-yloxy)pyridin-3-amine molecule by forming one of the key bonds—either the ether linkage or the C-N amine bond—on a pre-existing pyridine (B92270) ring.

O-Arylation/Etherification Strategies

The most direct and widely documented method to synthesize the target compound involves the formation of the diaryl ether bond through a nucleophilic aromatic substitution (SNAr) or a related coupling reaction. This strategy typically involves the reaction of a halo-substituted aminopyridine with a hydroxypyridine.

A primary example of this approach is the reaction between 6-chloropyridin-3-amine and pyridin-4-ol. In this synthesis, the hydroxyl group of pyridin-4-ol (or its conjugate base, pyridin-4-olate) acts as a nucleophile, displacing the chlorine atom at the 6-position of the other pyridine ring. This reaction is often facilitated by a base to deprotonate the hydroxypyridine, thereby increasing its nucleophilicity. The choice of base and solvent is critical for achieving good yields.

Table 1: O-Arylation for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Chloropyridin-3-amine | Pyridin-4-ol | Potassium carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Reflux | Not specified | Based on patent literature (WO2006021883) |

| 6-Bromo-3-nitropyridine | Pyridin-4-ol | Cesium carbonate (Cs₂CO₃) | Dimethyl sulfoxide (DMSO) | 120 °C | High | General method for diaryl ether synthesis |

Note: The data in this table is representative of common conditions for SNAr reactions on electron-deficient pyridine rings.

The pyridine ring of 6-chloropyridin-3-amine is rendered electron-deficient by the ring nitrogen, which facilitates nucleophilic attack, particularly at the 2- and 6-positions.

Amination Reactions for Pyridin-3-amine Formation

An alternative direct approach involves introducing the amine group at the 3-position after the diaryl ether scaffold has already been constructed. This is typically achieved through the reduction of a nitro group, which is a common and reliable method for synthesizing aromatic amines.

This two-step sequence involves:

Ether Formation: An initial O-arylation reaction between a 6-halo-3-nitropyridine (e.g., 6-chloro-3-nitropyridine or 6-bromo-3-nitropyridine) and pyridin-4-ol to form the intermediate, 6-(Pyridin-4-yloxy)-3-nitropyridine.

Nitro Group Reduction: The subsequent reduction of the nitro intermediate to the desired 3-amino product. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common choice due to its clean reaction profile.

Table 2: Synthesis of this compound via Nitro Reduction

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 6-(Pyridin-4-yloxy)-3-nitropyridine | H₂, Palladium on Carbon (Pd/C) | Ethanol or Ethyl Acetate | Room temperature, atmospheric pressure | This compound |

| 6-(Pyridin-4-yloxy)-3-nitropyridine | Tin(II) chloride (SnCl₂), HCl | Ethyl Acetate | Heating | This compound |

| 6-(Pyridin-4-yloxy)-3-nitropyridine | Iron (Fe), Acetic Acid | Ethanol/Water | Reflux | This compound |

Note: This table illustrates common methods for the reduction of aromatic nitro groups applicable to the synthesis of the target compound.

Convergent and Multi-Step Synthetic Pathways

The synthesis of this compound via the O-arylation of 6-chloropyridin-3-amine and pyridin-4-ol is a prime example of a convergent synthesis. The two heterocyclic building blocks are prepared or procured separately and then coupled to form the final product.

The key fragments in this convergent approach are:

Fragment A: 6-Chloropyridin-3-amine

Fragment B: Pyridin-4-ol (which often exists in equilibrium with its tautomer, pyridin-4(1H)-one)

This strategy allows for the independent modification of either fragment before the coupling step, enabling the synthesis of a wide range of analogues. For instance, derivatives of 6-chloropyridin-3-amine or pyridin-4-ol can be used to generate a library of related compounds. This modularity is highly advantageous in medicinal chemistry and materials science.

Advanced Coupling Reactions in the Synthesis of Related Pyridine Ethers and Amines

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form C-C, C-O, and C-N bonds. While the core scaffold of this compound is a diaryl ether, these advanced coupling methods are instrumental in synthesizing important structural analogues.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound (like a boronic acid or ester) and an organohalide, catalyzed by a palladium complex. researchgate.net In the context of analogues of this compound, this reaction is used to create biaryl or hetero-biaryl structures where the ether oxygen is replaced by a direct C-C bond.

For example, a halopyridine could be coupled with a pyridine boronic acid to generate a bipyridine scaffold. This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern drug discovery. acs.org

Table 3: Examples of Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Chloropyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/Water | High |

| 3-Bromopyridine | Pyridine-4-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | Good |

| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | Pd(OAc)₂ / Ad₂PnBu | LiOtBu | Dioxane/Water | 99% |

Note: This table provides representative examples of Suzuki-Miyaura reactions used to form C-C bonds between pyridine rings, creating analogues of the target compound.

Ullmann-Type Coupling Reactions

The Ullmann condensation or Ullmann-type reaction is a classic method that uses copper as a catalyst to form C-O, C-N, and C-S bonds. wikipedia.org While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols often use catalytic amounts of copper salts with various ligands, allowing the reactions to proceed under much milder conditions. acs.orgnih.gov

This reaction is highly relevant for the synthesis of the this compound core itself, as the SNAr reaction described in section 2.1.1 can be considered an Ullmann-type C-O coupling. The copper catalyst facilitates the coupling between the aryl halide and the alcohol.

Table 4: Examples of Modern Ullmann-Type Coupling Reactions

| Coupling Type | Substrates | Catalyst/Ligand | Base | Solvent | Conditions |

|---|---|---|---|---|---|

| C-O (Ether Synthesis) | Aryl Bromide + Phenol (B47542) | CuI / DMCDA | K₂CO₃ | Toluene | 110 °C |

| C-O (Ether Synthesis) | 4-Bromoanisole + 4-Methoxyphenol | CuI / Phenanthroline | Cs₂CO₃ | Acetonitrile (B52724) | 80 °C |

| C-N (Amine Synthesis) | Aryl Iodide + Amine | CuI / L-proline | K₂CO₃ | DMSO | 60-90 °C |

Note: This table highlights conditions for modern, ligand-assisted Ullmann-type reactions for the formation of diaryl ethers and aryl amines.

The development of more efficient ligands has greatly expanded the scope of the Ullmann reaction, making it a versatile tool for synthesizing complex molecules containing diaryl ether or arylamine moieties, including those with multiple heteroatoms like this compound and its analogues.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a crucial step in the synthesis of this compound and its derivatives. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction provides a significant advantage over traditional methods, which often require harsh reaction conditions and exhibit limited substrate scope. wikipedia.org The synthesis of the target molecule can be envisioned through two primary Buchwald-Hartwig disconnection approaches: the formation of the C-N bond or the C-O ether linkage.

In the C-N bond forming strategy, a key step would involve the coupling of a protected or unprotected aminopyridine with a suitable pyridyl halide or triflate. For instance, the reaction of 6-halopyridin-3-amine with a pyridin-4-ol derivative in the presence of a palladium catalyst, a suitable phosphine ligand, and a base would yield the desired product. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands such as those from the Buchwald and Hartwig groups often providing superior results. organic-chemistry.orglibretexts.org The reaction conditions, including the choice of solvent, base, and temperature, must be carefully optimized to achieve high yields and minimize side reactions. libretexts.org

Alternatively, the diaryl ether linkage can be constructed via a Buchwald-Hartwig C-O coupling reaction. This would involve the reaction of 6-aminopyridin-3-ol with a 4-halopyridine. Similar to the C-N coupling, this transformation is dependent on a palladium catalyst and a specialized ligand to facilitate the reductive elimination step that forms the C-O bond.

A representative example of a Buchwald-Hartwig amination for a related pyridine derivative involves the reaction of 2-bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane. This reaction, catalyzed by a palladium complex with (±)-BINAP as the ligand and sodium tert-butoxide as the base in toluene at 80°C, afforded the desired N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine in 60% yield. chemspider.com This example highlights the typical components and conditions employed in such transformations.

Table 1: Key Parameters in Buchwald-Hartwig Amination for Pyridine Derivatives

| Parameter | Options | Considerations |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, [PdCl(allyl)]₂ | The choice of precatalyst can influence reaction kinetics and catalyst stability. |

| Ligand | BINAP, DPPF, Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) | Ligand selection is crucial for reaction efficiency, substrate scope, and preventing side reactions. wikipedia.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | The base strength can affect the rate of deprotonation of the amine and the overall reaction outcome. libretexts.org |

| Solvent | Toluene, Dioxane, THF | The solvent influences the solubility of reactants and the stability of the catalytic species. |

| Temperature | Room temperature to >100 °C | Higher temperatures are often required but can lead to decomposition of sensitive substrates. |

Stereoselective Synthesis and Enantiopure Access to Chiral Analogues

The development of methods to access enantiopure chiral analogues of this compound is of significant interest due to the often-enantiospecific nature of biological activity. chim.itresearchgate.net The synthesis of chiral pyridine derivatives presents unique challenges due to the potential for the pyridine nitrogen to coordinate with and deactivate catalytic systems. chim.it However, several strategies have been developed to overcome these hurdles.

One prominent approach involves the catalytic asymmetric reduction of prochiral pyridine-containing ketones, olefins, or imines. chim.it For example, the use of chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine ligands, can facilitate the enantioselective hydrogenation of a double bond within a precursor molecule, thereby establishing a stereocenter. chim.it

Another strategy is the asymmetric addition of nucleophiles to pyridinium (B92312) salts or activated pyridine derivatives. This can involve the use of chiral catalysts to control the facial selectivity of the nucleophilic attack. For instance, highly enantioselective catalytic transformations of β-substituted alkenyl pyridines have been reported, utilizing a copper-chiral diphosphine ligand catalyst in the presence of a Lewis acid to enhance reactivity. researchgate.netnih.gov

Furthermore, the synthesis of chiral pyridine-containing ligands themselves, which can then be used in asymmetric catalysis, is a viable route. rsc.orgdiva-portal.org For example, chiral pyridine-aminophosphine ligands have been synthesized enantioselectively and applied in asymmetric hydrogenation reactions. rsc.org

While specific methods for the direct enantioselective synthesis of chiral this compound analogues are not extensively reported, the principles established for other chiral pyridine systems can be adapted. This could involve, for example, the synthesis of a chiral precursor to either the pyridine-4-ol or the 6-aminopyridin-3-ol fragment, followed by a cross-coupling reaction.

Development of Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methodologies in the chemical industry. nih.govacsgcipr.org For the synthesis of this compound and its analogues, this translates to the exploration of greener solvents, catalysts, and reaction conditions.

Key principles of green chemistry that can be applied to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like toluene and dioxane with more benign alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. nih.gov

Catalyst Efficiency and Reusability: Developing more active catalysts that can be used at lower loadings, and heterogeneous catalysts that can be easily recovered and reused.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

For the synthesis of diaryl ethers, which is a key step in one of the potential routes to the target molecule, several green approaches have been investigated. These include Ullmann-type cross-coupling reactions using more environmentally friendly copper catalysts and the development of palladium-catalyzed reactions in greener solvents. nih.gov Microwave-assisted synthesis has also been shown to be effective for the rapid and efficient synthesis of pyridine derivatives. nih.gov

While the Buchwald-Hartwig amination is a powerful tool, the use of palladium, a precious metal, presents a sustainability challenge. acsgcipr.org Research into replacing palladium with more abundant and less toxic metals is an active area of investigation.

The development of sustainable routes for the synthesis of this compound will likely involve a combination of these approaches, aiming to create a process that is not only efficient and high-yielding but also minimizes its environmental impact.

Chemical Reactivity and Transformation Pathways of 6 Pyridin 4 Yloxy Pyridin 3 Amine

Reactivity of the Amine Functionality

The primary amine group on the pyridine (B92270) ring is a key site for various chemical modifications. Its nucleophilic nature allows it to participate in a range of reactions, including acylation, alkylation, and the formation of Schiff bases. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For instance, the amine can react with acid chlorides or anhydrides to form amides, or with aldehydes and ketones to produce imines. The reactivity of this amine is influenced by the electronic properties of the dual pyridine ring system.

Chemical Transformations at the Pyridin-4-yloxy Moiety

The ether linkage in 6-(Pyridin-4-yloxy)pyridin-3-amine is generally stable. However, under forcing conditions, cleavage of the ether bond can occur. This typically requires strong acids or bases and high temperatures. For example, reaction with reagents like aluminum chloride in the presence of a tertiary amine can facilitate the cleavage of similar aryl ethers. google.com Such transformations would yield the corresponding pyridinol and a derivative of the other pyridine ring.

Reactions Involving the Pyridine Rings

The two pyridine rings in the molecule exhibit distinct reactivities, largely governed by the electron-withdrawing nature of the nitrogen atom and the influence of the substituents.

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom, which also becomes protonated in the acidic media often used for these reactions. wikipedia.orgyoutube.com This makes direct substitution nearly impossible under standard conditions. wikipedia.org However, the reactivity can be enhanced by the presence of activating groups or by converting the pyridine to its N-oxide derivative. wikipedia.orgyoutube.com The N-oxide increases the electron density of the ring, facilitating substitution. rsc.org For this compound, the amine group acts as a powerful activating group, directing electrophiles to the ortho and para positions. youtube.com Conversely, the pyridin-4-yloxy group is deactivating. Therefore, electrophilic substitution is most likely to occur on the 3-aminopyridine (B143674) ring at the positions ortho and para to the amine group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) |

| Halogenation (e.g., Br₂) | Substitution at positions 2 and 4 of the 3-aminopyridine ring |

| Nitration (HNO₃/H₂SO₄) | Substitution at positions 2 and 4 of the 3-aminopyridine ring |

| Sulfonation (SO₃/H₂SO₄) | Substitution at positions 2 and 4 of the 3-aminopyridine ring |

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine, especially when a good leaving group is present at the 2- or 4-position relative to the ring nitrogen. youtube.comyoutube.comyoutube.com These positions are electron-deficient and thus susceptible to attack by nucleophiles. youtube.comresearchgate.net In this compound, while there isn't an inherent leaving group, a precursor molecule like 6-chloro-3-nitropyridine could readily undergo SNAr. For the title compound, nucleophilic attack is less probable without prior modification. However, if a suitable leaving group were introduced, reactions with various nucleophiles such as amines, alkoxides, and thiolates would be feasible. youtube.comresearchgate.net Some SNAr reactions on pyridine systems have been shown to proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

The pyridine rings can undergo both reduction and oxidation. Catalytic hydrogenation can reduce the pyridine rings to piperidine (B6355638) rings, although this often requires high pressure and temperature. The specific conditions would determine whether one or both rings are reduced. Oxidation of the pyridine nitrogen atoms can be achieved using peroxy acids to form the corresponding N-oxides. rsc.org This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain reactions, as mentioned previously. wikipedia.orgrsc.org

Intramolecular Cyclization and Ring-Forming Reactions

The structure of this compound is conducive to intramolecular cyclization reactions, which are valuable for constructing fused heterocyclic systems. For example, the amine group can react with a suitably placed functional group on a substituent to form a new ring. A well-known example in pyridine chemistry is the Chichibabin reaction, which involves the amination of pyridine, and related cyclization reactions can be envisaged. youtube.comrsc.org Furthermore, derivatives of 3-aminopyridines can undergo cyclization to form fused systems like pyrazolopyridines. nih.gov For instance, if the amine were to be acylated with a reagent also containing a reactive site, subsequent intramolecular reaction could lead to the formation of a third ring fused to the aminopyridine core.

Research Findings on this compound in Advanced Synthesis Methodologies Remain Limited

A comprehensive review of scientific literature reveals a notable absence of specific research detailing the application of this compound in multi-component reactions (MCRs) and one-pot syntheses. While these advanced synthetic strategies are widely employed for the efficient construction of complex molecules, including various pyridine derivatives, their direct utilization of this compound as a key building block has not been documented in available research.

Multi-component reactions, which involve the combination of three or more reactants in a single chemical transformation to form a product containing portions of all starting materials, are highly valued in medicinal chemistry and drug discovery for their ability to rapidly generate diverse molecular scaffolds. Similarly, one-pot syntheses, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of operational simplicity, reduced waste, and improved yields.

The exploration of novel applications for chemical compounds is an ongoing effort in the scientific community. However, based on current research, the specific reactivity and transformation pathways of this compound within the context of multi-component and one-pot reactions have yet to be investigated and reported.

Future research may yet explore the potential of this compound in these efficient synthetic methodologies, which could unlock new avenues for the creation of novel compounds with potential applications in various fields of chemical science.

Spectroscopic and Crystallographic Characterization of 6 Pyridin 4 Yloxy Pyridin 3 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For 6-(Pyridin-4-yloxy)pyridin-3-amine, ¹H, ¹³C, and, for its fluorinated derivatives, ¹⁹F NMR are the most relevant techniques.

In the ¹H NMR spectrum of this compound, the chemical shifts (δ) of the protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing ether linkage and pyridine (B92270) rings. The aromatic region of the spectrum is expected to be complex due to the presence of two distinct pyridine rings.

The protons on the 3-aminopyridine (B143674) ring are anticipated to appear at specific chemical shifts. The proton ortho to the amino group and meta to the ether linkage would likely be the most shielded. The protons on the pyridin-4-yloxy moiety will also exhibit characteristic signals. The protons ortho to the nitrogen in the pyridine ring typically appear at a downfield chemical shift, often above 8.0 ppm, due to the deshielding effect of the nitrogen atom.

For comparison, in related 2-substituted pyridines, the proton on the nitrogen-bearing carbon of the pyridine ring often appears in the range of 8.6-8.7 ppm. bldpharm.com The other aromatic protons typically resonate between 7.0 and 8.0 ppm. bldpharm.com The amino group protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridine-NH₂ Ring Protons | 6.5 - 8.0 | d, dd |

| Pyridine-O- Ring Protons | 7.0 - 8.5 | d, m |

Note: The exact values can vary based on the solvent and experimental conditions. Data is extrapolated from general principles and data for related pyridine derivatives.

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. The spectrum would be expected to show ten distinct signals for the ten carbon atoms in the aromatic rings, assuming no accidental equivalence.

The carbon atoms bonded to the nitrogen and oxygen atoms will be the most deshielded and appear at the downfield end of the spectrum. The carbon bearing the amino group will be shielded relative to the other carbons on that ring. In similar pyridine derivatives, the carbon atoms of the pyridine ring typically resonate in the range of 120-150 ppm. bldpharm.com For instance, in 2-(4-chlorophenyl)pyridine, the pyridine carbons appear at chemical shifts of approximately 120.3, 122.3, 136.8, 149.7, and 156.1 ppm. bldpharm.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atoms | Expected Chemical Shift (ppm) |

|---|---|

| C-O | 155 - 165 |

| C-N (Pyridine) | 145 - 155 |

| C-NH₂ | 135 - 145 |

Note: The exact values can vary based on the solvent and experimental conditions. Data is extrapolated from general principles and data for related pyridine derivatives.

For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a highly sensitive technique for characterization. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atom. For example, in a derivative such as 2-(4-fluorophenyl)pyridine, the fluorine signal appears at approximately -113.16 ppm. bldpharm.com The presence of fluorine atoms can also introduce splitting in the ¹H and ¹³C NMR spectra due to J-coupling.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group should appear in the region of 3300-3500 cm⁻¹, likely as two distinct bands. The C-N stretching vibrations of the aromatic amine are expected around 1250-1350 cm⁻¹. The C-O-C stretching of the ether linkage will likely produce a strong absorption band around 1250 cm⁻¹. chemicalbook.com The C=C and C=N stretching vibrations of the pyridine rings are expected in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. The Raman spectra of pyridine and its derivatives are often characterized by strong ring breathing vibrations. For pyridine itself, very intense bands are observed around 1000 and 1030 cm⁻¹, which are attributed to ring vibrations. chemicalbook.com Similar strong bands would be expected for this compound.

Table 3: Expected IR and Raman Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | IR, Raman |

| C-O-C Stretch (Ether) | ~1250 | IR |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions within the aromatic system.

Pyridine itself exhibits absorption bands in the UV region. rsc.org For substituted pyridines, the position and intensity of these bands can be shifted. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima. For example, 1-pyridin-3-yl-ethylamine (B1303624) shows absorption maxima at 204 nm and 258 nm. nih.gov It is expected that this compound will have absorption maxima in a similar range, likely with some shifts due to the extended conjugation and the additional pyridyl and amino functional groups.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. For this compound (C₁₀H₉N₃O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Cleavage of the ether bond would be an expected fragmentation pathway, leading to ions corresponding to the aminopyridine and pyridyloxy moieties.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(4-Fluorophenyl)pyridine |

| 2-(4-Chlorophenyl)pyridine |

| 1-Pyridin-3-yl-ethylamine |

Lack of Published Crystallographic Data for this compound and its Derivatives Precludes Detailed Structural Analysis

A thorough and extensive search of scientific databases and literature has revealed a significant gap in the publicly available crystallographic data for the chemical compound this compound and its direct derivatives. Despite the compound's relevance in medicinal chemistry, detailed structural elucidation via single-crystal X-ray diffraction, which would provide insights into its molecular geometry, solid-state conformation, and intermolecular interactions, does not appear to have been published.

The initial investigation sought to construct a detailed article focusing on the spectroscopic and crystallographic characterization of this compound and its derivatives, with a specific emphasis on X-ray crystallography for solid-state structure determination. The intended analysis was to cover the determination of molecular geometry and conformation, the analysis of crystal packing and supramolecular interactions such as hydrogen bonding and π-π stacking, and Hirshfeld surface analysis.

However, multiple targeted searches for crystallographic data on the parent compound and its simple acyl derivatives, such as N-(6-(pyridin-4-yloxy)pyridin-3-yl)acetamide and N-(6-(pyridin-4-yloxy)pyridin-3-yl)benzamide, did not yield any specific results in the Cambridge Crystallographic Data Centre (CCDC) or other public repositories. While general information on related compounds and methodologies for crystallographic analysis, including Hirshfeld surface analysis on other heterocyclic systems, is available, this information is not directly applicable to the specified compound.

The absence of this foundational crystallographic data makes it impossible to generate a scientifically accurate and informative article that adheres to the requested detailed outline. The determination of precise bond lengths, bond angles, and torsion angles, which define the molecular geometry and conformation, is wholly dependent on the availability of a solved crystal structure. Consequently, a meaningful discussion of the supramolecular interactions that govern the crystal packing and the quantitative insights provided by Hirshfeld surface analysis cannot be undertaken.

Therefore, until such time as the crystal structure of this compound or a relevant derivative is determined and published, a comprehensive analysis as outlined in the user's request cannot be fulfilled.

Computational Chemistry and Theoretical Investigations of 6 Pyridin 4 Yloxy Pyridin 3 Amine

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 6-(Pyridin-4-yloxy)pyridin-3-amine.

A DFT calculation would typically begin with the optimization of the molecular geometry to find the lowest energy structure. This would provide key information on bond lengths, bond angles, and dihedral angles. For this compound, this would be crucial for understanding the relative orientation of the two pyridine (B92270) rings and the amine group.

Table 1: Hypothetical Optimized Geometrical Parameters

| Parameter | Value |

| C-O-C bond angle (°) | Data not available |

| Pyridine-O-Pyridine dihedral angle (°) | Data not available |

| N-C bond lengths (Å) | Data not available |

| C-O bond lengths (Å) | Data not available |

This table is for illustrative purposes only. No experimental or theoretical data is available.

FMO analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No calculated data is available.

NPA and NBO analyses provide insights into the charge distribution within the molecule and the nature of the chemical bonds. NPA calculates the charge on each atom, while NBO analysis describes the bonding in terms of localized orbitals, revealing details about hybridization and delocalization of electron density.

Table 3: Hypothetical Natural Population Analysis Charges

| Atom | Charge (e) |

| N (amine) | Data not available |

| O (ether) | Data not available |

| N (pyridine, ring 1) | Data not available |

| N (pyridine, ring 2) | Data not available |

This table is for illustrative purposes only. No calculated data is available.

DFT calculations can predict spectroscopic data such as NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. These theoretical predictions are often compared with experimental spectra to confirm the molecular structure and assign spectral features. No such predictions for this compound have been published.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is used to calculate the properties of molecules in their electronically excited states. This allows for the prediction of UV-Vis absorption spectra, including the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. This information is critical for understanding the photophysical properties of a compound.

Table 4: Hypothetical TD-DFT Predicted Excitation Energies and Oscillator Strengths

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

This table is for illustrative purposes only. No calculated data is available.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations could provide a detailed view of the conformational dynamics of this compound in different environments, such as in a solvent or interacting with a biological target. MD simulations would reveal how the molecule moves and changes shape over time, which is crucial for understanding its interactions and function. There are currently no published MD simulation studies for this compound.

Computational Studies on Reaction Mechanisms and Transition States

There is currently no publicly available research detailing computational investigations into the reaction mechanisms for the synthesis of this compound. The typical synthesis of such diaryl ethers often involves nucleophilic aromatic substitution, such as the Ullmann condensation, which joins a phenol (B47542) (or hydroxypyridine) with an aryl halide (or halopyridine).

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating such reaction pathways. pku.edu.cn These studies can map the energy landscape of a reaction, identifying the structures of transition states and intermediates, and calculating the activation energies required for the reaction to proceed. For related pyridine syntheses, DFT calculations have been employed to understand cycloaddition mechanisms and regioselectivity, but a specific analysis for the ether linkage formation in this compound is not found in the surveyed literature. pku.edu.cn Such a study would provide invaluable insights into optimizing reaction conditions and understanding the fundamental reactivity of the precursor molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

No specific Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models have been published that include this compound in their training or test sets. QSAR/QSPR models are statistical tools that correlate variations in the chemical structure of compounds with their physicochemical properties or biological activities. biorxiv.org

For a QSPR model to be developed, a dataset of structurally related compounds with experimentally determined properties is required. Descriptors, which are numerical representations of the molecular structure, are calculated and used to build a predictive model.

Table 1: Examples of Descriptor Classes Used in QSPR/QSAR Studies

| Descriptor Class | Description | Potential Application for this compound |

| Topological | Based on the 2D representation of the molecule, describing atomic connectivity. | Predicting properties like boiling point or viscosity. |

| Geometrical (3D) | Derived from the 3D coordinates of the atoms, describing molecular size and shape. | Correlating molecular shape with binding affinity to a target. |

| Electronic | Related to the electron distribution, such as dipole moment and orbital energies. | Modeling reactivity and interaction with polar biological targets. |

| Physicochemical | Includes properties like logP (lipophilicity) and polar surface area (PSA). | Predicting absorption, distribution, metabolism, and excretion (ADME) properties. |

Without published studies, no specific QSPR model or associated data table for this compound can be presented.

Molecular Docking and Ligand-Target Interaction Studies for Chemical Insight

While the pyridinyloxy-pyridine scaffold is a known hinge-binder for many protein kinases, specific molecular docking studies detailing the binding mode of this compound are not available in the scientific literature. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govsysrevpharm.orgsemanticscholar.org This method is crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. nih.govmdpi.com

Studies on analogous pyrazolopyridine-based inhibitors have shown that the pyridine nitrogen can form critical hydrogen bonds with hinge region residues of kinases, such as the backbone amide of a cysteine residue. nih.gov It is plausible that this compound engages in similar interactions. A hypothetical docking study would aim to identify:

Key Hydrogen Bonds: Interactions between the ligand's hydrogen bond donors/acceptors (e.g., the pyridine nitrogens, the amine group) and amino acid residues in the ATP-binding pocket.

Hydrophobic Interactions: Contacts between the aromatic rings of the ligand and nonpolar residues of the target protein.

Binding Affinity Score: A calculated estimation of the binding energy (e.g., in kcal/mol), which ranks the stability of the predicted pose.

Table 2: Illustrative Data from a Hypothetical Docking Study

| Target Protein | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Hydrogen Bond Interactions (Hypothetical) |

| Example Kinase | Cys-XXX, Glu-XXX, Leu-XXX | -9.5 | Pyridine N with Cys backbone NH; Amine with Glu side chain |

It must be emphasized that the data in Table 2 is purely illustrative. The absence of published docking studies for this compound means that its precise interactions with any biological target remain computationally uncharacterized.

Structure Activity Relationship Sar Studies and Analogue Design in Chemical Systems

Systematic Structural Modifications and Their Impact on Chemical Properties

The core structure of 6-(Pyridin-4-yloxy)pyridin-3-amine features two pyridine (B92270) rings linked by an oxygen atom, with an amine substituent on one of the rings. Systematic modifications of this scaffold are crucial for understanding how changes in its electronic and steric properties influence its function.

The amino group at the 3-position of the pyridine ring is a key site for modification. It can act as a hydrogen bond donor and a point for further derivatization, such as acylation or alkylation, to interact with biological targets. The relative position of the amino group to the pyridine nitrogen and the ether linkage is critical for its reactivity and interaction with target proteins.

Design and Synthesis of Novel Pyridine Ether-Amine Analogues

The design of novel analogues of this compound is often guided by computational modeling and the desire to improve properties such as potency, selectivity, and pharmacokinetic profiles. For instance, in the development of kinase inhibitors, this scaffold can be elaborated to target the ATP-binding site of specific kinases.

The synthesis of such analogues typically involves multi-step sequences. A common synthetic route might involve the nucleophilic aromatic substitution reaction between a halopyridine and a hydroxypyridine derivative, followed by the introduction or modification of the amine functionality. For example, a substituted 4-hydroxypyridine (B47283) can be reacted with a 6-chloro-3-nitropyridine, followed by reduction of the nitro group to an amine. This amine can then be further functionalized.

The following table showcases representative analogues and the synthetic strategies employed:

| Compound ID | Modification | Synthetic Approach |

| A-1 | N-acylation of the 3-amino group | Reaction of this compound with an acyl chloride or carboxylic acid using a coupling agent. |

| A-2 | Substitution on the pyridin-4-yloxy ring | Starting with a substituted 4-hydroxypyridine in the initial ether synthesis. |

| A-3 | Replacement of the ether linkage | Alternative coupling chemistries, such as Suzuki or Buchwald-Hartwig reactions, to form C-C or C-N linkages instead of the C-O ether bond. |

Exploration of Different Pyridine Ring Substitutions

The introduction of various substituents on either of the pyridine rings can dramatically alter the compound's properties. Structure-activity relationship studies have shown that the nature, size, and position of these substituents are critical. For example, in the context of kinase inhibition, small, electron-withdrawing groups on the pyridine rings can enhance binding affinity. researchgate.net

The table below summarizes the impact of different substitutions on the pyridine rings based on general principles observed in related pyridine-based kinase inhibitors.

| Substitution Position | Substituent Type | General Impact on Properties |

| C2 or C5 of the 3-aminopyridine (B143674) ring | Halogen (e.g., F, Cl) | Can enhance binding affinity through halogen bonding and improve metabolic stability. |

| C2 or C6 of the pyridin-4-yloxy ring | Alkyl (e.g., Methyl) | Can provide steric bulk to probe specific pockets in a binding site and may improve selectivity. |

| Various positions | Methoxy, Hydroxyl | Can act as hydrogen bond donors or acceptors, influencing solubility and target engagement. |

Development of Fused and Bridged Bicyclic Pyridine Systems

To reduce conformational flexibility and create more rigid and potent analogues, the this compound scaffold can be used as a precursor for the synthesis of fused and bridged bicyclic systems. bldpharm.comgoogle.com These more complex structures can offer improved selectivity and novel intellectual property.

Fused Bicyclic Systems: The synthesis of fused systems often involves intramolecular cyclization reactions. For example, by introducing appropriate functional groups on both pyridine rings, a new ring can be formed, leading to structures like pyrido[3,4-d]pyrimidines or other related heterocyclic systems. googleapis.com These fused systems often exhibit enhanced biological activity due to their constrained conformation, which can lead to a more favorable interaction with the target protein. google.com

Bridged Bicyclic Systems: The development of bridged bicyclic systems from this scaffold is a more complex synthetic challenge. It typically requires the strategic introduction of linkers that can connect the two pyridine rings, forming a three-dimensional structure. These bridged compounds can access different regions of a protein's binding site that are not reachable by their more flexible, non-bridged counterparts. The design of these systems is heavily reliant on computational modeling to predict favorable conformations and synthetic accessibility.

Mechanistic Elucidation and Kinetic Investigations of Reactions Involving the Compound

Detailed Reaction Mechanism Studies

The synthesis of pyridine (B92270) derivatives often involves multi-component reactions or cyclization strategies. While specific mechanistic studies for 6-(Pyridin-4-yloxy)pyridin-3-amine are not extensively detailed in the provided results, general principles of pyridine synthesis can be applied.

One common approach to forming substituted pyridines is through condensation and cyclization reactions. For instance, a plausible pathway for a related compound, a highly substituted pyridin-4-ol, involves the reaction of a lithiated alkoxyallene with a nitrile and a carboxylic acid. chim.it The proposed mechanism proceeds through several intermediates. Initially, the lithiated allene (B1206475) reacts with the nitrile. This is followed by a series of steps including an acyl shift and an intramolecular aldol-type addition, which forms a new carbon-carbon bond leading to a dihydropyridine (B1217469) intermediate. Subsequent acid-induced elimination of water yields the pyridin-4-one, which then tautomerizes to the more stable pyridin-4-ol form. chim.it

In other syntheses of pyridine derivatives, the mechanism can involve the activation of a carbonyl group by a catalyst, followed by reaction with ammonia (B1221849) and subsequent tautomerization. nih.gov This intermediate can then react with a Knoevenagel condensation product, leading to the final pyridine ring through another tautomerization process. nih.gov

For the formation of fused pyridine systems, such as 6-azaindoles from 3-amino-4-methylpyridines, a proposed mechanism involves the formation of a trifluoroacetylated pyridinium (B92312) salt as a key step. This activates the methyl group, making it nucleophilic and allowing it to attack another molecule of the electrophile, eventually leading to cyclization. chemrxiv.orgresearchgate.net This highlights the importance of activating substituents on the pyridine ring to facilitate intramolecular reactions.

A general representation of a plausible synthetic approach to a pyridine ring is outlined below:

Table 1: Proposed General Mechanistic Steps in Pyridine Synthesis| Step | Description |

| 1. Initial Condensation | An activated carbonyl compound reacts with an amine source. |

| 2. Intermediate Formation | Formation of an enamine or a related nucleophilic intermediate. |

| 3. Michael Addition | The nucleophilic intermediate undergoes a Michael addition with an α,β-unsaturated carbonyl or nitrile. |

| 4. Cyclization | Intramolecular cyclization occurs to form a dihydropyridine ring. |

| 5. Aromatization | The dihydropyridine intermediate undergoes oxidation or elimination to form the final aromatic pyridine ring. |

Kinetic Profiling and Rate Determining Steps

Kinetic studies are essential for understanding reaction rates and identifying the slowest step in a reaction sequence, known as the rate-determining step. For the synthesis of complex molecules like substituted pyridines, the reaction kinetics can be influenced by various factors.

In a study on the synthesis of chim.itnih.govdithiolo[3,4-b]pyridine-5-carboxamides, density functional theory (DFT) calculations revealed that the rate-limiting step is the cyclization process that forms the 1,4-dihydropyridine (B1200194) ring. nih.gov This step was found to have a significant activation barrier of 28.8 kcal/mol. nih.gov

Autocatalysis has also been observed in some pyridine syntheses, where a product of the reaction acts as a catalyst. For example, the formation of 2,4,6-Tricyanopyridin-N-oxid was found to be autocatalyzed by nitrous acid. researchgate.net

While specific kinetic data for the synthesis of this compound is not available, it is plausible that either the initial C-N or C-O bond formation or the final cyclization/aromatization step could be rate-determining, depending on the specific synthetic route employed.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. In the synthesis of a pyridin-4-ol derivative, a key intermediate, an N-acylated 1,3-diene, was identified. chim.it This intermediate can either be isolated or proceed through an intramolecular aldol-type addition to form the cyclized product. chim.it

In the synthesis of pyrazolo[4,3-b]pyridines, an N-acetyl hydrazone was isolated and characterized, confirming its role as an intermediate in the reaction pathway. nih.gov This was achieved through spectral methods and X-ray analysis. nih.gov Similarly, in the synthesis of 6-azaindoles, the reaction was found to stop at the trifluoroacetamide (B147638) step for certain substrates, indicating this as a stable intermediate under those conditions. chemrxiv.org

The characterization of these intermediates is typically performed using spectroscopic techniques such as NMR, HPLC, and LC-MS, which provide structural information. bldpharm.com

Table 2: Characterized Intermediates in Pyridine and Fused Pyridine Syntheses

| Reaction | Identified Intermediate | Method of Characterization | Reference |

| Pyridin-4-ol Synthesis | N-acylated 1,3-diene | Inferred from product analysis | chim.it |

| Pyrazolo[4,3-b]pyridine Synthesis | N-acetyl-N-arylhydrazone | Spectral methods, X-ray analysis | nih.gov |

| 6-Azaindole (B1212597) Synthesis | Trifluoroacetamide derivative | Isolation and characterization | chemrxiv.org |

Influence of Catalysis and Reaction Conditions on Pathway Selectivity

Catalysts and reaction conditions play a pivotal role in directing the outcome of chemical reactions, often influencing both the yield and the selectivity towards a particular product.

In the synthesis of hybrid pyridine derivatives, the amount of catalyst was found to be critical, with 10 mg of a specific Fe3O4@SiO2@urea-riched ligand/Ch-Cl catalyst providing the best results. nih.gov The thermal stability of the catalyst is also an important factor, as many pyridine syntheses require elevated temperatures. nih.gov

The choice of solvent and base can also significantly impact the reaction pathway. For instance, in the synthesis of pyrazolo[4,3-b]pyridines, while NaOH and MeONa could yield the desired product, they also caused side reactions. nih.gov Milder bases like DABCO and secondary amines were found to be more suitable. nih.gov Pyrrolidine was ultimately chosen for its favorable combination of nucleophilicity, basicity, and ease of removal. nih.gov

In the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, a precursor to Imatinib, different catalytic systems have been explored. google.com These include palladium-catalyzed Suzuki coupling and copper(II)oxide-catalyzed C-N bond formation. google.com The choice of catalyst and ligands can influence the yield and purity of the product. google.com

The reaction temperature is another critical parameter. The pyrimidine (B1678525) cyclization required for the synthesis of Imatinib was found to require very high temperatures, posing a challenge for large-scale production. google.com Conversely, some reactions, like the initial step in a 6-azaindole synthesis, are carried out at 0 °C to control the reactivity. chemrxiv.orgresearchgate.net

Advanced Analytical Techniques for Comprehensive Chemical Analysis

Chromatographic Separations (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation, identification, and quantification of "6-(Pyridin-4-yloxy)pyridin-3-amine" from reaction mixtures and for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like many pyridine (B92270) derivatives. For "this compound," a reversed-phase HPLC method would likely be employed. In this approach, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC setup for analyzing pyridine derivatives might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution by controlling the ionization of the basic amine group. Detection is commonly achieved using a UV-vis detector, as the aromatic rings in the molecule absorb UV light. While a specific chromatogram for "this compound" is not publicly documented, commercial suppliers of this compound indicate the availability of HPLC and LC-MS (Liquid Chromatography-Mass Spectrometry) data, which underscores the use of this technique for quality control. bldpharm.com

Gas Chromatography (GC):

Gas chromatography is suitable for volatile and thermally stable compounds. Due to the relatively high molecular weight and potential for thermal degradation of "this compound," direct GC analysis might be challenging. Derivatization of the amine group could be necessary to increase volatility and thermal stability, although this adds complexity to the analytical procedure.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for a compound of this nature and is not based on published experimental data for this specific compound.

Thermal Analysis Techniques

In a study on new pyridine derivatives, DSC was used to investigate their mesomorphic (liquid crystal) properties. nih.gov This involved heating the samples and observing phase transitions, which appear as peaks in the DSC thermogram. Similarly, a thermal safety study of a related pyridine derivative, (5,6-(dicarboxylate)-pyridin-3-yl) methyl-trimethyl ammonium (B1175870) bromide, utilized DSC to evaluate its thermal hazard and decomposition kinetics. researchgate.net For "this compound," DSC would be used to determine its melting point and identify any other phase transitions, while TGA would indicate the temperature at which the compound begins to decompose, providing a measure of its thermal stability.

Table 2: Expected Information from Thermal Analysis of this compound

| Technique | Information Gained |

| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, heat of fusion |

| Thermogravimetric Analysis (TGA) | Decomposition temperature, thermal stability, residual mass |

This table outlines the expected outcomes from thermal analysis based on general principles and studies of similar compounds.

Electroanalytical Methods

Electroanalytical methods involve the measurement of electrical properties to gain information about a chemical system. For a molecule like "this compound," which contains redox-active moieties (the pyridine rings and the amine group), techniques like cyclic voltammetry could be used to study its oxidation and reduction behavior.

A review on the electrochemistry of pyridine derivatives highlights that these methods are powerful tools for studying redox reaction mechanisms and can even be used for synthesis. researchgate.net The oxidation and reduction potentials of "this compound" would provide insights into its electronic structure and its potential to participate in electron transfer reactions. Such information is valuable in the context of its potential applications in materials science or as a precursor in organic synthesis. For instance, electrochemical methods have been used for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines. rsc.orgresearchgate.net

Microscopic and Surface Characterization Methods

Microscopic and surface characterization techniques are used to visualize the morphology and surface properties of a substance at the micro and nano scale. For "this compound" in its solid state, these methods can reveal information about its crystal structure and surface topography.

For example, polarizing optical microscopy (POM) was used in conjunction with DSC in the study of new pyridine derivatives to identify their liquid crystalline phases. nih.gov Scanning Electron Microscopy (SEM) could be employed to study the morphology of the crystalline or amorphous solid of "this compound." In a study on chiral pyridine-containing nanofibers, SEM and laser scanning confocal microscopy (LSCM) were used to visualize their helical structures. acs.org

At a more fundamental level, Scanning Tunneling Microscopy (STM) has been used to image single pyridine molecules adsorbed on a silver surface and to record their vibrational spectra. aip.org While this level of analysis provides profound insight into molecule-surface interactions, it is a highly specialized technique. For the routine characterization of bulk "this compound," powder X-ray diffraction (PXRD) would be a more common method to determine its crystalline structure.

Q & A

Basic: How can synthetic routes for 6-(Pyridin-4-yloxy)pyridin-3-amine be optimized to improve yield and purity?

Answer:

Key synthetic strategies involve nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogenated pyridine precursor with 4-hydroxypyridine under basic conditions (e.g., KCO in DMF at 80–100°C) can yield the target compound. Reaction optimization may include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)) for cross-coupling reactions .

- Solvent systems : Polar aprotic solvents like DMSO or DMF to enhance reaction kinetics .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .

Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity.

Basic: What analytical techniques are most effective for structural characterization of this compound?

Answer:

- X-ray crystallography : Use SHELXL for high-resolution refinement, particularly for resolving hydrogen bonding between the pyridine nitrogen and amine group .

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyridinyloxy protons at δ 7.2–8.5 ppm) .

- Mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H] at m/z 218.1) .

Advanced: How can computational modeling predict the binding affinity of this compound to kinase targets?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets in kinases (e.g., EGFR or CDK2). Focus on hydrogen bonding with the pyridinyloxy group and hydrophobic interactions with the aromatic core .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with inhibitory activity using descriptors like Hammett constants .

Advanced: How can contradictory biological activity data for this compound be resolved across different assays?

Answer:

- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., kinase inhibition) to distinguish off-target effects .

- Control experiments : Test metabolites (e.g., N-oxides from oxidation) to rule out degradation artifacts .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity in cell-based assays) .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Liquid-liquid extraction : Separate polar impurities using dichloromethane/water .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation .

- Crystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice stability .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitution reactions on this compound?

Answer:

- Electronic effects : The pyridinyloxy group directs electrophiles to the para position of the amine via resonance stabilization .

- Steric hindrance : Substituents on the pyridine ring (e.g., methyl groups) may block meta positions, favoring ortho/para products .

- Kinetic studies : Monitor reaction progress under varying temperatures to identify rate-determining steps .

Advanced: How can X-ray crystallography resolve challenges in refining the structure of this compound?

Answer:

- Twinned data : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Disorder modeling : Apply PART/SUMP restraints for flexible pyridinyloxy groups .

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak electron densities .

Basic: What stability considerations are critical for storing this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the amine group .

- pH stability : Avoid strong acids/bases (>2 M) to prevent protonation of pyridine nitrogen .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

- Core modifications : Introduce fluorine at the pyridine 2-position to enhance metabolic stability .

- Side-chain variations : Replace the pyridinyloxy group with morpholine or piperazine to modulate solubility .

- Bioisosteres : Substitute the amine with a urea group to improve hydrogen-bonding capacity .

Advanced: What experimental and computational approaches validate the metabolic pathways of this compound?

Answer:

- In vitro metabolism : Use liver microsomes (human/rat) with LC-MS to identify phase I/II metabolites (e.g., glucuronidation at the amine) .

- Isotope labeling : Synthesize deuterated analogs (e.g., H at the pyridine ring) to track metabolic fate via MS .

- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.